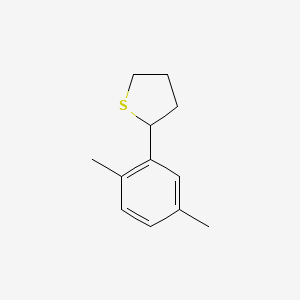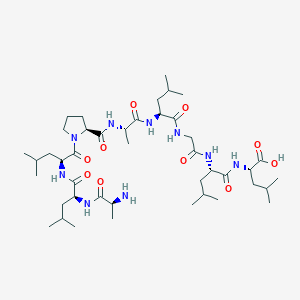![molecular formula C17H28NO3P B12603898 Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester CAS No. 881181-77-7](/img/structure/B12603898.png)
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester is a chemical compound with the molecular formula C12H19O3P. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to an organic moiety. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amine and cyclopentyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include diethyl phosphite, 1-phenylethylamine, and cyclopentyl bromide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems for precise control of reaction parameters. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine derivatives. Substitution reactions can result in the formation of various functionalized phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (phenylmethyl)-, diethyl ester: Similar structure but different substituents on the phosphorus atom.
Phosphonic acid, P-(1-phenylethyl)-, diethyl ester: Similar structure with a different arrangement of functional groups.
Phosphonic acid, ( [1,1’-biphenyl]-2-ylmethyl)-, diethyl ester: Contains a biphenyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
881181-77-7 |
|---|---|
Molecular Formula |
C17H28NO3P |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N-(1-phenylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C17H28NO3P/c1-4-20-22(19,21-5-2)17(13-9-10-14-17)18-15(3)16-11-7-6-8-12-16/h6-8,11-12,15,18H,4-5,9-10,13-14H2,1-3H3 |
InChI Key |
MTPPMFRBKMNPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CCCC1)NC(C)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12603821.png)
![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
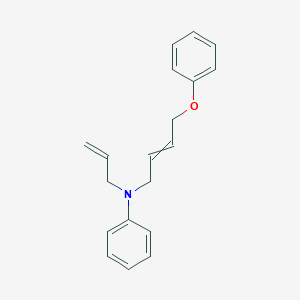

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
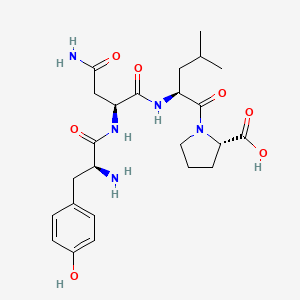
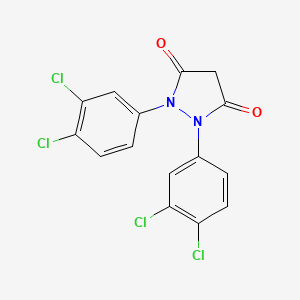
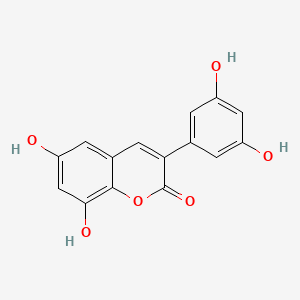
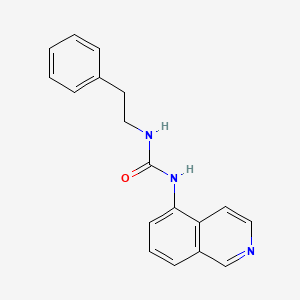
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)
propanedinitrile](/img/structure/B12603886.png)
